2-(Difluoromethoxy)quinolin-7-ol
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Description
2-(Difluoromethoxy)quinolin-7-ol is a chemical compound with the molecular formula C10H7F2NO2 . It has an average mass of 211.165 Da and a monoisotopic mass of 211.044479 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-7-ol, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)quinolin-7-ol consists of a quinoline core with a difluoromethoxy group attached at the 2-position . The quinoline core is a bicyclic compound containing a benzene ring fused with a pyridine ring .Scientific Research Applications
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Antibacterial Applications
- Application : Fluoroquinolones, a family of compounds that includes various quinoline derivatives, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Method : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This mechanism of action is different from antibiotics and other groups of antibacterials, which allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .
- Results : Fluoroquinolones have proven to be highly effective in clinical treatment of infections .
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Synthesis and Structural Modifications
- Application : Fluorinated quinolines, including various derivatives, are synthesized using a variety of methods . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Method : The synthesis involves various chemical reactions, including cyclization, cycloaddition, and displacement of halogen atoms or the diaza group . Direct fluorinations are also used .
- Results : These methods have led to the successful synthesis of a variety of fluorinated quinolines .
properties
IUPAC Name |
2-(difluoromethoxy)quinolin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPDZFAVWWBUSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744616 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)quinolin-7-ol | |
CAS RN |
1261475-30-2 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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